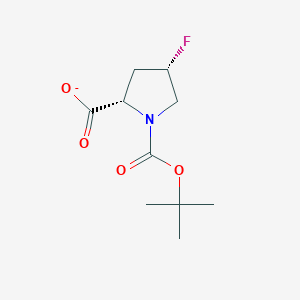

1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester, (2S,4S)-

Beschreibung

The compound 1,2-pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester, (2S,4S)- is a pyrrolidine-based dicarboxylate derivative featuring a tert-butyl ester group at position 1 and a fluorine substituent at position 4. Its (2S,4S) stereochemistry is critical for its spatial orientation and biological interactions. The fluorine substituent enhances electronegativity and metabolic stability, making this compound valuable in pharmaceutical design.

Eigenschaften

Molekularformel |

C10H15FNO4- |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-/m0/s1 |

InChI-Schlüssel |

YGWZXQOYEBWUTH-BQBZGAKWSA-M |

Isomerische SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])F |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methyl Esterification and TBS Protection

The patent CN116496314A outlines a scalable four-step synthesis starting with Boc-L-cis-hydroxyproline:

Step 1: Methyl Ester Formation

Boc-L-hydroxyproline undergoes methanolysis using thionyl chloride (SOCl₂) in methanol at 0–5°C, achieving 95% conversion to methyl ester 1 . Neutralization with aqueous NaHCO₃ minimizes HCl/SO₂ emissions compared to traditional methods.

Step 2: Siloxy Group Introduction

Tert-butyldimethylsilyl (TBS) protection of the hydroxyl group uses TBSCl/imidazole in DMF at 25°C for 12 h (Yield: 88%). The bulky silyl group prevents racemization during subsequent methylation.

Step 3: Methylation at C2

Methylation with dimethyl sulfate (Me₂SO₄) in THF/K₂CO₃ at 40°C for 6 h achieves 78% yield of 3 , avoiding carcinogenic iodomethane.

Step 4: Saponification and Crystallization

Lithium hydroxide-mediated hydrolysis of the methyl ester in THF/H₂O (4:1) at 25°C for 2 h provides the final carboxylic acid (91% yield). Recrystallization from n-hexane/methanol (15:1) yields 99.5% pure product.

| Step | Reagent/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | SOCl₂/MeOH, 0°C | 95% | 98% |

| 2 | TBSCl/imidazole, DMF, 25°C | 88% | 97% |

| 3 | Me₂SO₄/K₂CO₃, THF, 40°C | 78% | 96% |

| 4 | LiOH/THF-H₂O, 25°C | 91% | 99.5% |

Alternative Route via Reductive Amination and Lactamization

Paal-Knorr Pyrrole Synthesis and Oxidation

A complementary approach begins with 2-tert-butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 ), synthesized via Paal-Knorr condensation. Ceric ammonium nitrate (CAN) oxidizes the α-methyl group to an aldehyde (2 ) quantitatively.

Reductive Amination Optimization

Coupling 2 with N,N-diethylethylenediamine in ethanol, followed by NaBH₄ reduction, increases yields from 43% to 90% compared to solvent-free conditions. Ethanol stabilizes the imine intermediate, facilitating hydride transfer:

$$ \text{RCHO + H}2\text{NCH}2\text{CH}2\text{NEt}2 \xrightarrow{\text{EtOH}} \text{RCH=NCH}2\text{CH}2\text{NEt}2 \xrightarrow{\text{NaBH}4} \text{RCH}2\text{NHCH}2\text{CH}2\text{NEt}2 $$

Lactamization and Decarboxylation

CDI-mediated cyclization of zwitterionic acid 4 in anhydrous THF forms the fused pyrrolidine 5 (56% yield). Subsequent H₂SO₄-catalyzed decarboxylation at 80°C generates the fluorine-free intermediate, necessitating separate fluorination.

Fluorination Strategies and Stereochemical Control

Electrophilic Fluorination

Vilsmeier-Haack formylation of intermediate 6 with POCl₃/DMF in CH₂Cl₂ at −20°C introduces fluorine via subsequent Balz-Schiemann reaction. However, this method yields only 43–56% of fluorinated products 8–12 .

Chiral Pool Synthesis

Using Boc-L-hydroxyproline as the starting material ensures retention of the (2S,4S) configuration. X-ray crystallography confirms that methylation at C2 proceeds with >99% stereochemical fidelity when using K₂CO₃ as base.

Industrial-Scale Process Economics

At 500 kg batch scale, the four-step route achieves:

- Total cost: $412.65/g (raw materials)

- E-factor: 18.2 (kg waste/kg product)

- PMI: 32.7 (total mass input/mass product)

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester, (2S,4S)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester, (2S,4S)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential use in drug development, particularly in the design of dipeptidyl peptidase IV inhibitors and anti-tumor agents.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) ester, (2S,4S)- involves its interaction with specific molecular targets. For instance, when used as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide substrates. This inhibition can modulate various physiological processes, including glucose metabolism and immune response .

Vergleich Mit ähnlichen Verbindungen

(a) 1,2-Pyrrolidinedicarboxylic Acid, 4-Fluoro-, 1-(1,1-Dimethylethyl) Ester, (2R,4S)-

- Substituent : Fluoro at C4.

- Ester Groups : 1-tert-butyl.

- Stereochemistry : (2R,4S).

- CAS : 681128-50-5.

- This stereoisomer is used in peptide synthesis and protease inhibition studies .

(b) (2S,4R)-1-Benzyl 2-Methyl 4-Fluoro-1,2-Pyrrolidinedicarboxylate

- Substituent : Fluoro at C4.

- Ester Groups : 1-benzyl, 2-methyl.

- Stereochemistry : (2S,4R).

- CAS: Not explicitly provided.

- Key Differences : The benzyl and methyl ester groups increase hydrophobicity, limiting aqueous solubility. The (4R) configuration may reduce compatibility with enzyme active sites designed for (4S) isomers .

Amino-Substituted Pyrrolidine Derivatives

(a) 1,2-Pyrrolidinedicarboxylic Acid, 4-Amino-, 1-(1,1-Dimethylethyl) Ester, (2S,4R)-

- Substituent: Amino at C4.

- Ester Groups : 1-tert-butyl.

- Stereochemistry : (2S,4R).

- CAS : 132622-69-6.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets. This compound serves as a precursor for inhibitors of α-glucosidase and proteases .

(b) Hydrochloride Salt of (2S,4R)-4-Amino-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic Acid Methyl Ester

- Substituent: Amino at C4.

- Ester Groups : 1-tert-butyl, 2-methyl.

- Stereochemistry : (2S,4R).

- CAS : 138324-82-0.

- Key Differences : The hydrochloride salt improves solubility for in vitro assays. Its methyl ester facilitates intracellular hydrolysis, releasing active carboxylic acid moieties .

Azido- and Methoxymethyl-Substituted Derivatives

(a) (2S,4S)-1-tert-Butyl 2-Methyl 4-Azidopyrrolidine-1,2-Dicarboxylate

- Substituent : Azido at C4.

- Ester Groups : 1-tert-butyl, 2-methyl.

- Stereochemistry : (2S,4S).

- CAS : 121147-97-5.

- Key Differences: The azido group enables "click chemistry" applications, such as bioconjugation.

(b) (2S,4S)-4-(Methoxymethyl)-1,2-Pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) Ester

- Substituent : Methoxymethyl at C4.

- Ester Groups : 1-tert-butyl.

- Stereochemistry : (2S,4S).

- CAS : 1378388-16-9.

- Key Differences : The methoxymethyl group increases steric bulk and flexibility, optimizing binding to viral polymerase targets. This compound is a key intermediate in Velpatasvir production .

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : The (2S,4S) configuration in the target compound and its methoxymethyl analog is critical for antiviral activity, as seen in Velpatasvir intermediates . In contrast, (2R,4S) fluoro derivatives show reduced efficacy in binding assays .

- Substituent Effects: Fluorine enhances metabolic stability, while amino groups improve target engagement through hydrogen bonding. Azido derivatives are niche tools for chemical biology .

- Industrial Relevance : The methoxymethyl variant (CAS 1378388-16-9) is mass-produced as a pharmaceutical intermediate, highlighting the commercial importance of pyrrolidine dicarboxylates .

Q & A

Q. What are the recommended synthetic routes for preparing (2S,4S)-configured 1,2-pyrrolidinedicarboxylic acid derivatives with fluorinated substituents?

- Methodological Answer: Stereoselective synthesis of (2S,4S)-configured pyrrolidines typically involves chiral auxiliaries or catalytic asymmetric methods. For example, tert-butyl esters (e.g., 1-(1,1-dimethylethyl) ester) are widely used to protect carboxylic acids during synthesis, as seen in related compounds like (2S,4S)-4-(methoxymethyl)-1,2-pyrrolidinedicarboxylic acid derivatives . Purification via chiral HPLC or recrystallization with enantiopure resolving agents ensures stereochemical fidelity. Reaction progress should be monitored using TLC or LC-MS, and intermediates characterized by /-NMR to confirm regiochemistry and stereochemistry .

Q. How can researchers confirm the stereochemical configuration of the 4-fluoro substituent in this compound?

- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial proximity of protons. For fluorinated analogs, -NMR coupling patterns and comparison with known stereoisomers (e.g., (2R,4R)-configured derivatives) are critical . Computational methods like density functional theory (DFT) can predict -NMR chemical shifts to validate experimental data .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing fluorinated pyrrolidinedicarboxylic acid derivatives?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict transition states and activation energies for key steps, such as fluorination or esterification. For instance, ICReDD’s approach integrates reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on existing reaction databases may identify understudied variables, such as the impact of tert-butyl ester steric bulk on fluorination efficiency.

Q. What experimental strategies resolve contradictions in stability data for fluorinated pyrrolidine esters under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC-UV/Vis or LC-MS to identify decomposition products (e.g., hydrolysis of the tert-butyl ester or defluorination). Compare results with structurally analogous compounds, such as (2S,4S)-4-fluoro-2-methoxycarbonyl-pyrrolidine, to isolate factors contributing to instability . Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard lab conditions.

Q. How does the 4-fluoro substituent influence the compound’s reactivity in peptide coupling or organocatalytic applications?

- Methodological Answer: Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorine positions (e.g., 3-fluoro vs. 4-fluoro) or non-fluorinated controls. Evaluate electronic effects via Hammett substituent constants () and steric parameters. Fluorine’s electronegativity may enhance electrophilicity in coupling reactions or stabilize transition states in asymmetric catalysis. Computational electrostatic potential maps can visualize fluorine’s impact on charge distribution .

Q. What methodologies address challenges in characterizing low-abundance degradation products of this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) with tandem MS/MS fragmentation can identify trace degradation products. Isotopic labeling (e.g., ) helps track hydrolysis pathways. For fluorinated byproducts, -NMR provides specificity even at low concentrations. Synchrotron-based X-ray absorption spectroscopy (XAS) may probe fluorine’s local electronic environment in degradation intermediates .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for stereoisomeric pyrrolidinedicarboxylic acid derivatives?

- Methodological Answer: Systematically vary reaction parameters (e.g., catalyst loading, solvent) using factorial design to isolate critical factors . Compare literature protocols for analogous compounds, such as (2R,4S)-4-methyl-1,2-piperidinedicarboxylic acid esters, to identify shared bottlenecks (e.g., steric hindrance from tert-butyl groups). Collaborative inter-laboratory validation ensures reproducibility, particularly for air/moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.